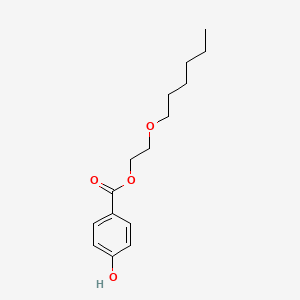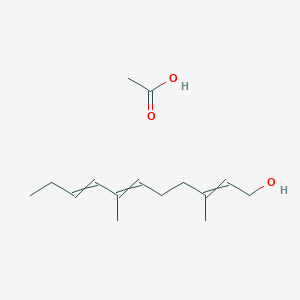
Acetic acid;3,7-dimethylundeca-2,6,8-trien-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;3,7-dimethylundeca-2,6,8-trien-1-ol is a chemical compound known for its unique structure and properties It is often referred to by its systematic name, which highlights its molecular composition and configuration
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3,7-dimethylundeca-2,6,8-trien-1-ol typically involves multi-step organic reactions. One common method includes the reaction of geraniol with acetic anhydride in the presence of a catalyst to form the ester. The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;3,7-dimethylundeca-2,6,8-trien-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Acetic acid;3,7-dimethylundeca-2,6,8-trien-1-ol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Researchers explore its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: This compound finds applications in the production of fragrances, flavors, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which acetic acid;3,7-dimethylundeca-2,6,8-trien-1-ol exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological activities. For instance, its antimicrobial action may involve disrupting cell membranes or interfering with essential enzymes.
Comparación Con Compuestos Similares
Similar Compounds
Geranyl acetate: Similar in structure but differs in the position of double bonds.
Nerol acetate: Another isomer with distinct stereochemistry.
Citronellyl acetate: Similar functional groups but different carbon chain length.
Uniqueness
Acetic acid;3,7-dimethylundeca-2,6,8-trien-1-ol is unique due to its specific molecular configuration, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
144314-90-9 |
|---|---|
Fórmula molecular |
C15H26O3 |
Peso molecular |
254.36 g/mol |
Nombre IUPAC |
acetic acid;3,7-dimethylundeca-2,6,8-trien-1-ol |
InChI |
InChI=1S/C13H22O.C2H4O2/c1-4-5-7-12(2)8-6-9-13(3)10-11-14;1-2(3)4/h5,7-8,10,14H,4,6,9,11H2,1-3H3;1H3,(H,3,4) |
Clave InChI |
PSXLZFDEAXYAHW-UHFFFAOYSA-N |
SMILES canónico |
CCC=CC(=CCCC(=CCO)C)C.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


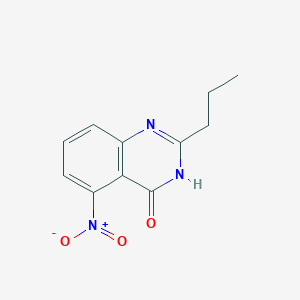
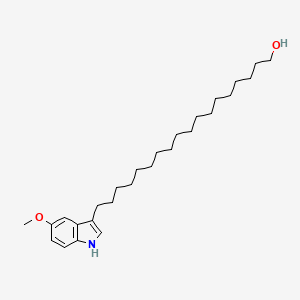
![2(1H)-Quinolinone, 3-[bis(acetyloxy)methyl]-1-hexyl-4-methoxy-](/img/structure/B12542409.png)
![(1H-Indazol-3-yl)(2-{[(1H-indazol-6-yl)methyl]amino}phenyl)methanone](/img/structure/B12542411.png)
![6-{4-[(2-Fluorophenyl)methoxy]-6-phenylpyrimidin-2(1H)-ylidene}naphthalen-2(6H)-one](/img/structure/B12542414.png)
![6-(4-Nitrophenyl)-6,7-dihydro-2H-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B12542419.png)
![7-Methyl-3-phenyl-2,3-dihydro-4H-furo[3,2-c][1]benzopyran-4-one](/img/structure/B12542421.png)
![Pyrazinamine, 5-[4-(methylthio)phenyl]-N-[2-(4-pyridinyl)ethyl]-](/img/structure/B12542428.png)
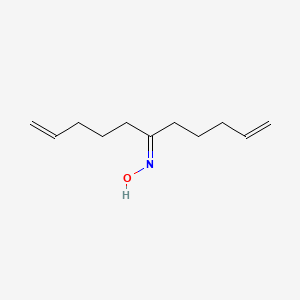
![2-[(7-Methoxytetradec-4-EN-1-YL)oxy]oxane](/img/structure/B12542444.png)
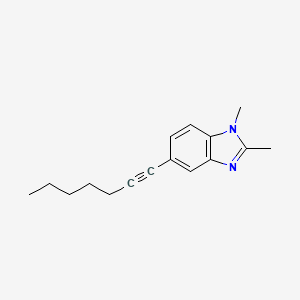
![Acetic acid, [[tris(1-methylethyl)silyl]oxy]-, methyl ester](/img/structure/B12542455.png)

